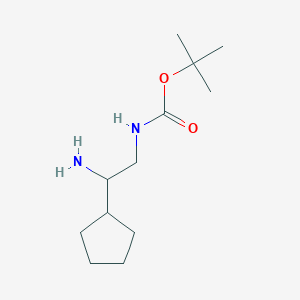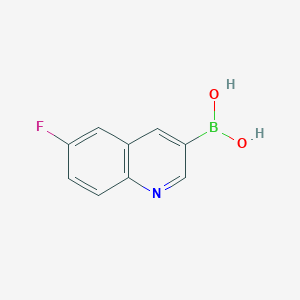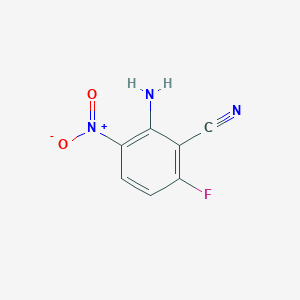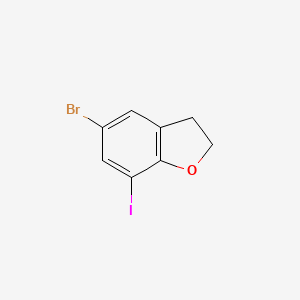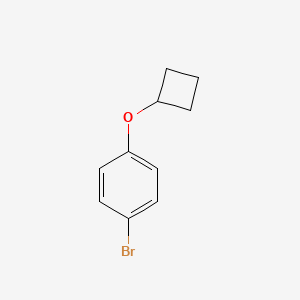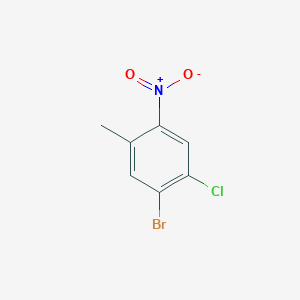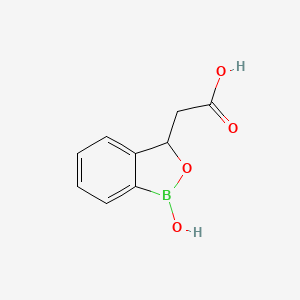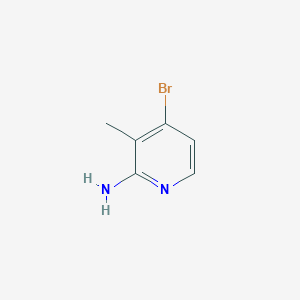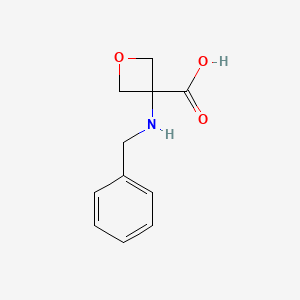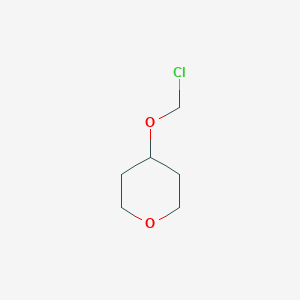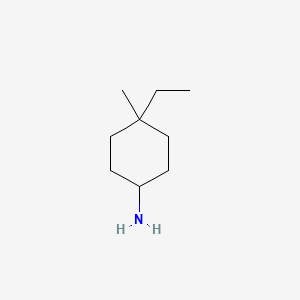
4-Ethyl-4-methylcyclohexan-1-amine
Vue d'ensemble
Description
“4-Ethyl-4-methylcyclohexan-1-amine” is a chemical compound with the molecular formula C9H19N . It is a derivative of cyclohexane, which is a six-membered ring structure, with an amine (-NH2) functional group attached to the 1st carbon atom, and ethyl (-C2H5) and methyl (-CH3) groups attached to the 4th carbon atom .
Molecular Structure Analysis
The molecular structure of “4-Ethyl-4-methylcyclohexan-1-amine” consists of a cyclohexane ring, which is a six-membered carbon ring, with an ethyl group and a methyl group attached to the 4th carbon atom, and an amine group attached to the 1st carbon atom . The structure can be analyzed using various tools such as ChemSpider and MolView .Chemical Reactions Analysis
Amines like “4-Ethyl-4-methylcyclohexan-1-amine” can undergo a variety of chemical reactions. For instance, they can participate in nucleophilic substitution reactions with alkyl halides . They can also undergo elimination reactions to form alkenes, a process known as the Hofmann elimination . Additionally, they can react with acid chlorides or acid anhydrides to form amides .Physical And Chemical Properties Analysis
The physical and chemical properties of amines like “4-Ethyl-4-methylcyclohexan-1-amine” can vary. Amines are capable of hydrogen bonding, which can affect their boiling points and solubility in water . The presence of alkyl groups can also influence these properties. For instance, tertiary amines, which have no hydrogen atom bonded to the nitrogen atom, cannot participate in intermolecular hydrogen bonding, resulting in different boiling points compared to primary and secondary amines .Applications De Recherche Scientifique
Spirocyclamine Synthesis
The study of Rulev et al. (1998) demonstrates the use of amines, including 4-ethyl-4-methylcyclohexan-1-amine, in spirocyclamine synthesis. Under high pressure and room temperature conditions, amines react with certain esters to produce spiro aziridine derivatives with high yield and stereoselectivity (Rulev et al., 1998).
Amination of Methylcyclohexane
Kovavic and Chaudhary (1967) researched the amination of methylcyclohexane to 1-amino-1-methylcyclohexane, using trichloramine and aluminum chloride. This process offered a new synthesis method for t-carbinamines, with yields up to 82% (Kovavic & Chaudhary, 1967).
Isomerization Studies
Musorin (2003) explored the behavior of alkyldiallylamines, including 1-ethyl-3-methylcyclohexane, in the KOH-DMSO system. The study revealed complex isomerization reactions and provided insights into the formation pathways of these compounds (Musorin, 2003).
Leuckart Reaction
Hey, Meakins, and Whateley (1967) investigated the Leuckart reaction of 4-t-butylcyclohexanone with various amines, including 4-ethyl-4-methylcyclohexan-1-amine. This research provided insights into the yield and isomer formation in such reactions (Hey et al., 1967).
Photochemical Properties
Mori and Maeda (1997) examined the photochemical properties of amino-linked bichromophoric anthracenes, which include derivatives of 4-ethyl-4-methylcyclohexan-1-amine. Their study highlighted the fluorescence spectrum and intramolecular reactions of these compounds (Mori & Maeda, 1997).
Electrochemical Oxidation
Ghilane et al. (2010) investigated the electrochemical oxidation of primary amines in ionic liquid media, including 4-ethyl-4-methylcyclohexan-1-amine. This study revealed the formation of organic layers attached to electrode surfaces, providing valuable information for electrochemical applications (Ghilane et al., 2010).
Mécanisme D'action
The mechanism of action of amines involves the lone pair of electrons on the nitrogen atom, which can act as a nucleophile in various reactions. For instance, in the alkylation of amines, the nitrogen atom attacks the carbon atom in the alkyl halide, leading to the formation of a new carbon-nitrogen bond . In the Hofmann elimination, the amine is first methylated to form a quaternary ammonium salt, which then undergoes elimination to form an alkene .
Propriétés
IUPAC Name |
4-ethyl-4-methylcyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-3-9(2)6-4-8(10)5-7-9/h8H,3-7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTOOIBWEAQHBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC(CC1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-4-methylcyclohexan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Azabicyclo[3.3.1]nonane-5-carboxylic acid hydrochloride](/img/structure/B1376406.png)

